Methyl 3-fluoro-4-(2-methoxy-2-oxoethoxy)benzoate
Description
Methyl 3-fluoro-4-(2-methoxy-2-oxoethoxy)benzoate (CAS: 2007909-62-6, MFCD30471807) is a fluorinated benzoate ester characterized by a fluorine atom at the 3-position and a 2-methoxy-2-oxoethoxy substituent at the 4-position of the benzene ring. This compound is commercially available with a purity of 95% and is utilized in organic synthesis, particularly in pharmaceutical and agrochemical research .
Properties
IUPAC Name |
methyl 3-fluoro-4-(2-methoxy-2-oxoethoxy)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO5/c1-15-10(13)6-17-9-4-3-7(5-8(9)12)11(14)16-2/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVQXOTITJGTYIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=C(C=C(C=C1)C(=O)OC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901176041 | |
| Record name | Benzoic acid, 3-fluoro-4-(2-methoxy-2-oxoethoxy)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901176041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2007909-62-6 | |
| Record name | Benzoic acid, 3-fluoro-4-(2-methoxy-2-oxoethoxy)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2007909-62-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 3-fluoro-4-(2-methoxy-2-oxoethoxy)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901176041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-fluoro-4-(2-methoxy-2-oxoethoxy)benzoate typically involves the esterification of 3-fluoro-4-hydroxybenzoic acid with 2-methoxy-2-oxoethyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same esterification reaction, but with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-fluoro-4-(2-methoxy-2-oxoethoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
Oxidation: 3-fluoro-4-(2-methoxy-2-oxoethoxy)benzoic acid.
Reduction: 3-fluoro-4-(2-methoxy-2-hydroxyethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-fluoro-4-(2-methoxy-2-oxoethoxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-fluoro-4-(2-methoxy-2-oxoethoxy)benzoate involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis to release active metabolites, which then exert their effects through various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The compound’s fluorine atom and ester-containing alkoxy group distinguish it from other benzoate derivatives. Key comparisons include:
Table 1: Structural and Functional Comparison
- Fluorine vs. Chlorine : The fluorine atom in the target compound reduces steric hindrance compared to chlorine, enhancing metabolic stability in pharmaceuticals. However, chlorine in methyl 2-chlorobenzoate increases lipophilicity, making it suitable for pesticidal formulations .
- Ester-Functionalized Alkoxy Group : The 2-methoxy-2-oxoethoxy group introduces an additional ester moiety, improving solubility in polar solvents compared to simple alkoxy substituents (e.g., 4-OCH₃) .
Research Findings and Data
Table 2: Experimental Data for Selected Benzoates
Biological Activity
Methyl 3-fluoro-4-(2-methoxy-2-oxoethoxy)benzoate is an organic compound with the molecular formula C11H11FO5 and a molecular weight of 242.2 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development. This article reviews the available literature on its biological activities, mechanisms of action, and potential applications.
This compound features a fluorine atom and a methoxyacetic ester group, which contribute to its unique reactivity and biological properties. The compound can undergo various chemical transformations, including oxidation to form 3-fluoro-4-(2-methoxy-2-oxoethoxy)benzoic acid and reduction to produce 3-fluoro-4-(2-methoxy-2-hydroxyethoxy)benzyl alcohol.
The biological activity of this compound is believed to stem from its interactions with specific biomolecules. The ester group can hydrolyze to release active metabolites, which may modulate enzyme activity or receptor interactions. This modulation can lead to alterations in various biochemical pathways, making the compound a candidate for therapeutic applications.
Antimicrobial Activity
Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, compounds with similar structural characteristics have shown efficacy against various bacterial strains such as Escherichia coli and Pseudomonas aeruginosa, as well as antifungal activity against Candida albicans .
Cytotoxicity Studies
Cytotoxicity assays have been performed to evaluate the safety profile of this compound. Preliminary results suggest that while the compound exhibits some degree of cytotoxicity against cancer cell lines, further studies are needed to determine its selectivity and therapeutic index .
Case Studies
- Antibacterial Studies : A series of synthesized compounds related to this compound were screened for antibacterial activity. Compounds demonstrated significant inhibition against E. coli and P. aeruginosa, suggesting a promising avenue for developing new antibiotics .
- Drug Development : The compound's interaction with biomolecules has been explored in the context of drug design, where it serves as a pharmacophore in medicinal chemistry. Its structural features allow it to be a versatile building block for synthesizing more complex therapeutic agents .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C11H11FO5 |
| Molecular Weight | 242.2 g/mol |
| Major Products Formed | 3-fluoro-4-benzoic acid |
| Antimicrobial Activity | Effective against E. coli |
| Cytotoxicity | Moderate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
